Dineopentyl glutamate

Description

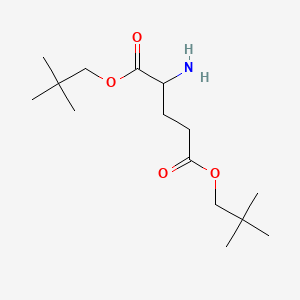

Dineopentyl glutamate, a synthetic derivative of glutamic acid, is characterized by the esterification of both carboxyl groups of glutamic acid with neopentyl (2,2-dimethylpropyl) alcohol. This modification enhances its lipophilicity compared to unmodified glutamic acid or its simpler esters (e.g., dimethyl glutamate).

Properties

Molecular Formula |

C15H29NO4 |

|---|---|

Molecular Weight |

287.39 g/mol |

IUPAC Name |

bis(2,2-dimethylpropyl) 2-aminopentanedioate |

InChI |

InChI=1S/C15H29NO4/c1-14(2,3)9-19-12(17)8-7-11(16)13(18)20-10-15(4,5)6/h11H,7-10,16H2,1-6H3 |

InChI Key |

CZGCBYXXDMGKNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC(=O)CCC(C(=O)OCC(C)(C)C)N |

Synonyms |

dineopentyl glutamate DNPE L-glutamic acid bis(2,2-dimethylpropyl) ester L-glutamic acid dineopentyl este |

Origin of Product |

United States |

Chemical Reactions Analysis

Dineopentyl glutamate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions, as well as the major products formed, are not explicitly detailed in the available sources. Generally, the reactivity of such compounds depends on the functional groups present and the reaction conditions applied.

Scientific Research Applications

Its unique structure makes it a valuable compound for studying various biochemical and pharmacological processes. specific details on its applications are not extensively covered in the available literature.

Mechanism of Action

The mechanism of action of Dineopentyl glutamate involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways involved are not explicitly detailed in the available sources . Generally, such compounds exert their effects through specific interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Findings :

- Stability : Steric bulk of neopentyl groups may reduce susceptibility to esterase-mediated hydrolysis compared to dimethyl glutamate, as observed in similar neopentyl derivatives .

- Solubility : Dimethyl glutamate and its hydrochloride salt show greater aqueous solubility, making them preferable for formulations requiring rapid dissolution .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Comparison

Key Findings :

- Hydrolysis Kinetics : Dimethyl glutamate hydrolyzes rapidly in biological fluids (t₁/₂ ~30 minutes in plasma), whereas neopentyl esters likely require hepatic esterases due to steric hindrance, prolonging their half-life .

- Bioequivalence: Studies on endogenous drug analogs (e.g., glutamine derivatives) suggest that ester modifications alter bioavailability but retain therapeutic activity post-hydrolysis .

Key Findings :

- Prodrug Potential: this compound’s slow hydrolysis makes it suitable for controlled-release formulations targeting glutamate receptors in neurological disorders .

- Industrial Utility : Neopentyl-based compounds (e.g., lauryl glucose neopentyl glycol) are prioritized for stabilizing hydrophobic APIs, suggesting similar utility for this compound in lipid-based formulations .

Q & A

Q. Methodological Answer :

- Synthesis : Follow peptide coupling protocols using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups for glutamate derivatives. Reaction conditions (e.g., DCC/DMAP in anhydrous DMF) must exclude moisture .

- Purity Validation : Employ reversed-phase HPLC (≥95% purity) with UV detection at 210 nm, coupled with mass spectrometry (MS) for molecular weight confirmation .

- Reproducibility : Document reagent stoichiometry, solvent grades, and reaction times rigorously. Cross-validate results via independent synthesis in separate labs .

Basic: Which spectroscopic techniques are optimal for structural elucidation of this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm backbone structure and neopentyl esterification. Compare chemical shifts with glutamate analogs .

- Infrared Spectroscopy (IR) : Identify ester carbonyl stretches (~1740 cm) and amine/amide bands to verify functional groups .

- High-Resolution MS (HRMS) : Confirm molecular formula via exact mass analysis (e.g., ESI-HRMS in positive ion mode) .

Advanced: How to design pharmacokinetic studies for this compound in vivo using PICOT frameworks?

Q. Methodological Answer :

- PICOT Framework :

- Population : Rodent models (e.g., Sprague-Dawley rats).

- Intervention : Oral/IV administration at 10–50 mg/kg.

- Comparison : Control groups receiving unmodified glutamate.

- Outcome : Plasma half-life (), bioavailability (AUC), tissue distribution.

- Time : Sampling at 0.5, 1, 2, 4, 8, 24 hours post-dose .

- Analytical Methods : LC-MS/MS for quantitation in biological matrices. Validate assays per FDA guidelines for sensitivity (LOQ <1 ng/mL) .

Advanced: How to resolve discrepancies in reported bioactivity data of this compound across studies?

Q. Methodological Answer :

- Data Triangulation : Compare assay conditions (e.g., cell lines, glutamate concentrations, incubation times). Use standardized protocols like Promega’s Glutamine/Glutamate-Glo™ Assay for cross-study validation .

- Statistical Reanalysis : Apply mixed-effects models to account for inter-lab variability. Report effect sizes with 95% confidence intervals .

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) using PRISMA guidelines to identify confounding variables (e.g., solvent effects) .

Basic: What in vitro assays screen this compound’s neuroactivity?

Q. Methodological Answer :

- Glutamate Receptor Binding : Radioligand displacement assays (e.g., H-glutamate competition in rat cortical membranes) .

- Calcium Imaging : Monitor intracellular Ca flux in primary neurons using fluorescent dyes (e.g., Fluo-4 AM) .

- Cytotoxicity Screening : MTT assays on SH-SY5Y cells to rule off-target effects at bioactive concentrations .

Advanced: What computational methods predict this compound’s receptor interactions?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to NMDA/AMPA receptors. Validate with crystal structures (PDB IDs: 2A5S, 3QEL) .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (20 ns trajectories) to assess stability of hydrogen bonds .

- QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to predict blood-brain barrier permeability .

Basic: How to ensure cross-lab reproducibility in this compound synthesis?

Q. Methodological Answer :

- Detailed Protocols : Specify anhydrous conditions, inert gas purging, and catalyst purity (e.g., ≥99% DCC). Share step-by-step videos via supplementary materials .

- Inter-Lab Validation : Collaborate via platforms like Protocols.io to replicate synthesis. Report yields, purity, and spectral data in open-access databases .

Advanced: How to optimize stability studies for this compound under physiological conditions?

Q. Methodological Answer :

- Stress Testing : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via UPLC-UV and identify byproducts with MS/MS .

- Kinetic Modeling : Calculate degradation rate constants () using first-order kinetics. Adjust formulation (e.g., lyophilization) to enhance shelf-life .

Basic: What ethical guidelines govern animal studies with this compound?

Q. Methodological Answer :

- 3Rs Compliance : Adhere to Replacement, Reduction, Refinement principles. Use minimal sample sizes powered by G*Power analysis .

- IACUC Approval : Submit protocols for review, including endpoints (e.g., humane sacrifice criteria) and analgesia regimens .

Advanced: How to integrate multi-omics data to map this compound’s metabolic pathways?

Q. Methodological Answer :

- Transcriptomics : RNA-seq of treated neurons to identify glutamate transporter (EAAT) regulation .

- Metabolomics : LC-HRMS profiling to track isotopic C-glutamate incorporation into TCA cycle intermediates .

- Pathway Enrichment : Use KEGG Mapper for pathway annotation and Cytoscape for network visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.